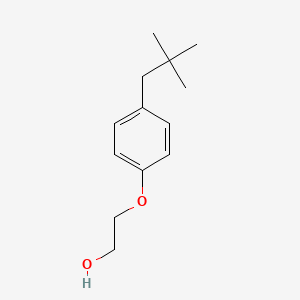
2-(4-(2,2-Dimethylpropyl)phenoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2,2-Dimethylpropyl)phenoxy)ethanol is an organic compound with the molecular formula C13H20O2 and a molecular weight of 208.2967 g/mol . It is also known by other names such as 2-(p-tert-pentylphenoxy)ethanol and p-t-Amylphenoxyethanol . This compound is a colorless oily liquid that is used in various industrial and scientific applications.
Preparation Methods
The synthesis of 2-(4-(2,2-Dimethylpropyl)phenoxy)ethanol can be achieved through several methods. One common method involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . This method is particularly useful for preparing ethers and involves the reaction of an alcohol with a strong base such as sodium hydride (NaH) to form the alkoxide ion, which then reacts with the alkyl halide .
Chemical Reactions Analysis
2-(4-(2,2-Dimethylpropyl)phenoxy)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with strong bases such as sodium hydride to form the corresponding alkoxide ion . This compound can also undergo condensation reactions, such as the reaction with 2,4-dinitrophenylhydrazine to form 2,4-dinitrophenylhydrazone derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-(2,2-Dimethylpropyl)phenoxy)ethanol has a wide range of scientific research applications. It is used as a solvent for cellulose acetate, dyes, inks, and resins . Additionally, it is employed as a preservative in pharmaceuticals, cosmetics, and lubricants due to its germicidal and germistatic properties . In the field of organic synthesis, this compound is used as an intermediate in the production of various chemicals .
Mechanism of Action
The mechanism of action of 2-(4-(2,2-Dimethylpropyl)phenoxy)ethanol involves its interaction with bacterial cell membranes, leading to the disruption of membrane integrity and subsequent cell death . This compound is effective against certain strains of bacteria, including Pseudomonas aeruginosa, but is less effective against other gram-negative and gram-positive organisms .
Comparison with Similar Compounds
2-(4-(2,2-Dimethylpropyl)phenoxy)ethanol is similar to other phenoxyethanol compounds, such as 2-phenoxyethanol and 2-(p-tert-amylphenoxy)ethanol . These compounds share similar chemical structures and properties, but this compound is unique due to its specific molecular structure and the presence of the 2,2-dimethylpropyl group . This structural difference can influence its reactivity and applications compared to other similar compounds.
Properties
| 118608-97-2 | |
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-[4-(2,2-dimethylpropyl)phenoxy]ethanol |
InChI |
InChI=1S/C13H20O2/c1-13(2,3)10-11-4-6-12(7-5-11)15-9-8-14/h4-7,14H,8-10H2,1-3H3 |
InChI Key |
VJUJAUKZRYMWNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CC=C(C=C1)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Prop-2-en-1-yl)oxy]hept-3-yne](/img/no-structure.png)
![4-Benzyl-4H-furo[3,2-b]pyrrole](/img/structure/B14303683.png)


![Hydroxymethyl 5-(benzoyloxy)-9,11b-dimethyl-8-oxotetradecahydro-9,11a-methanocyclohepta[a]naphthalene-4-carboxylate](/img/structure/B14303727.png)
![Diethyl amino[(1H-indol-3-yl)methyl]propanedioate](/img/structure/B14303745.png)
![(NZ)-N-[2-(4-fluorophenyl)-1-pyridin-4-ylethylidene]hydroxylamine](/img/structure/B14303753.png)
